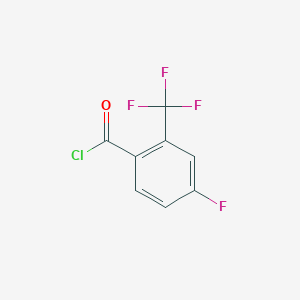

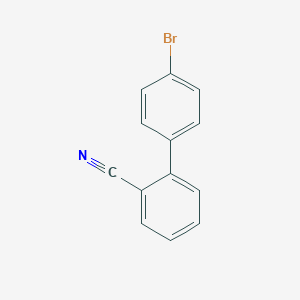

![molecular formula C9H9BO3S B064478 (7-Methoxybenzo[b]thiophen-2-yl)boronic acid CAS No. 193965-35-4](/img/structure/B64478.png)

(7-Methoxybenzo[b]thiophen-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

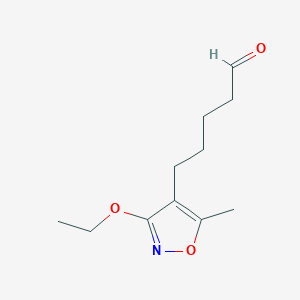

“(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” is a boronic acid compound with the molecular formula C9H9BO3S and a molecular weight of 208.05 g/mol. It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C . It is used for research purposes only.

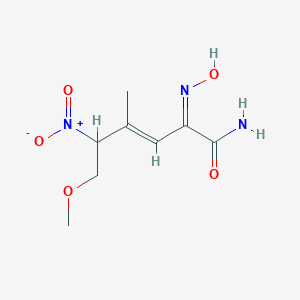

Molecular Structure Analysis

The InChI code for “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” is 1S/C10H11BO3S/c1-6-3-7-5-9 (11 (12)13)15-10 (7)8 (4-6)14-2/h3-5,12-13H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Boronic acids, such as “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They can also form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars .

Physical And Chemical Properties Analysis

“(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” is a solid substance with a molecular weight of 222.07 . It is stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

This compound is a subclass of organoborane compounds used in the synthesis of borinic acid derivatives . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

Cross-Coupling Reactions

The compound is used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds, and are a key tool in the synthesis of many organic compounds .

Catalysis

The compound is used in catalysis . In particular, it has been used in the synthesis of various six-membered B-heterocycles such as azaborine .

Medicinal Chemistry

The compound is used in medicinal chemistry . It has been shown to have bioactive properties, and has been used in the development of new therapeutic agents .

Polymer or Optoelectronics Materials

The compound is used in the development of polymer or optoelectronics materials . These materials have a wide range of applications, including in the production of solar cells, light-emitting diodes (LEDs), and other electronic devices .

Sensing Applications

Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications . They have been used in both homogeneous assays and heterogeneous detection .

Biological Labelling and Protein Manipulation

The compound has been used for biological labelling and protein manipulation . This includes the interference in signalling pathways, enzyme inhibition, and cell delivery systems .

Separation Technologies

Finally, the compound has been used in separation technologies . This includes the separation of glycated molecules and the controlled release of insulin .

Safety and Hazards

The safety information for “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” indicates that it is potentially dangerous . The GHS pictograms indicate that it is flammable (GHS02) . The hazard statements include H242, which refers to heating hazards . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P220 (Keep/Store away from clothing/combustible materials), P234 (Keep only in original container), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P370+P378 (In case of fire: Use for extinction), P403+P235 (Store in a well-ventilated place. Keep cool), P420 (Store away from other materials), and P501 (Dispose of contents/container to) .

Future Directions

Boronic acids, such as “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid”, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . They have been used in the synthesis of phosphorescent sensors for quantification of copper (II) ion, UV promoted phenanthridine syntheses, preparation of CYP11B1 inhibitors for treatment of cortisol-dependent diseases, and PDE4 inhibitors . Therefore, the future directions of “(7-Methoxybenzo[b]thiophen-2-yl)boronic acid” could involve further exploration of these applications and the development of new applications based on its unique properties.

properties

IUPAC Name |

(7-methoxy-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQCXABUOQTMLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611154 |

Source

|

| Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193965-35-4 |

Source

|

| Record name | (7-Methoxy-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)